molecular formula C5H12N8O2 B8673199 Melamine-urea-formaldehyde CAS No. 25036-13-9

Melamine-urea-formaldehyde

Cat. No. B8673199
Key on ui cas rn: 25036-13-9
M. Wt: 216.20 g/mol
InChI Key: HANVTCGOAROXMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04753759

Procedure details

A process for manufacturing microcapsules by dissolving or dispersing microcapsule contents in an aqueous solution of acrylic acid-methacrylic acid copolymer and/or acrylic acid-itaconic acid copolymer, then polymerizing urea and/or melamine and formaldehyde in the solution or dispersion adjusted to pH 2.5~6.0, and forming film of urea-formaldehyde copolymer, melamine-formaldehyde copolymer, or urea-melamine-formaldehyde copolymer around capusle contents.
Name
acrylic acid methacrylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](O)(=[O:4])C=C.[C:6](O)(=[O:10])C(C)=C.[C:12](O)(=[O:15])C=C.C(O)(=O)C(CC(O)=O)=C.[NH2:26][C:27]([NH2:29])=[O:28].[N:30]1[C:37]([NH2:38])=[N:36][C:34]([NH2:35])=[N:33][C:31]=1[NH2:32].C=O>>[CH2:1]=[O:4].[NH2:26][C:27]([NH2:29])=[O:28].[CH2:6]=[O:10].[N:30]1[C:37]([NH2:38])=[N:36][C:34]([NH2:35])=[N:33][C:31]=1[NH2:32].[NH2:26][C:27]([NH2:29])=[O:28].[CH2:12]=[O:15].[N:30]1[C:37]([NH2:38])=[N:36][C:34]([NH2:35])=[N:33][C:31]=1[NH2:32] |f:0.1,2.3,7.8,9.10,11.12.13|

Inputs

Step One
Name
acrylic acid methacrylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O.C(C(=C)C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O.C(C(=C)CC(=O)O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(N)N=C(N)N=C1N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
by dissolving

Outcomes

Product
Name
Type
product
Smiles
C=O.NC(=O)N
Name
Type
product
Smiles
C=O.N1=C(N)N=C(N)N=C1N
Name
Type
product
Smiles
NC(=O)N.C=O.N1=C(N)N=C(N)N=C1N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04753759

Procedure details

A process for manufacturing microcapsules by dissolving or dispersing microcapsule contents in an aqueous solution of acrylic acid-methacrylic acid copolymer and/or acrylic acid-itaconic acid copolymer, then polymerizing urea and/or melamine and formaldehyde in the solution or dispersion adjusted to pH 2.5~6.0, and forming film of urea-formaldehyde copolymer, melamine-formaldehyde copolymer, or urea-melamine-formaldehyde copolymer around capusle contents.
Name
acrylic acid methacrylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](O)(=[O:4])C=C.[C:6](O)(=[O:10])C(C)=C.[C:12](O)(=[O:15])C=C.C(O)(=O)C(CC(O)=O)=C.[NH2:26][C:27]([NH2:29])=[O:28].[N:30]1[C:37]([NH2:38])=[N:36][C:34]([NH2:35])=[N:33][C:31]=1[NH2:32].C=O>>[CH2:1]=[O:4].[NH2:26][C:27]([NH2:29])=[O:28].[CH2:6]=[O:10].[N:30]1[C:37]([NH2:38])=[N:36][C:34]([NH2:35])=[N:33][C:31]=1[NH2:32].[NH2:26][C:27]([NH2:29])=[O:28].[CH2:12]=[O:15].[N:30]1[C:37]([NH2:38])=[N:36][C:34]([NH2:35])=[N:33][C:31]=1[NH2:32] |f:0.1,2.3,7.8,9.10,11.12.13|

Inputs

Step One
Name
acrylic acid methacrylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O.C(C(=C)C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O.C(C(=C)CC(=O)O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(N)N=C(N)N=C1N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
by dissolving

Outcomes

Product
Name
Type
product
Smiles
C=O.NC(=O)N
Name
Type
product
Smiles
C=O.N1=C(N)N=C(N)N=C1N
Name
Type
product
Smiles
NC(=O)N.C=O.N1=C(N)N=C(N)N=C1N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04753759

Procedure details

A process for manufacturing microcapsules by dissolving or dispersing microcapsule contents in an aqueous solution of acrylic acid-methacrylic acid copolymer and/or acrylic acid-itaconic acid copolymer, then polymerizing urea and/or melamine and formaldehyde in the solution or dispersion adjusted to pH 2.5~6.0, and forming film of urea-formaldehyde copolymer, melamine-formaldehyde copolymer, or urea-melamine-formaldehyde copolymer around capusle contents.
Name
acrylic acid methacrylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](O)(=[O:4])C=C.[C:6](O)(=[O:10])C(C)=C.[C:12](O)(=[O:15])C=C.C(O)(=O)C(CC(O)=O)=C.[NH2:26][C:27]([NH2:29])=[O:28].[N:30]1[C:37]([NH2:38])=[N:36][C:34]([NH2:35])=[N:33][C:31]=1[NH2:32].C=O>>[CH2:1]=[O:4].[NH2:26][C:27]([NH2:29])=[O:28].[CH2:6]=[O:10].[N:30]1[C:37]([NH2:38])=[N:36][C:34]([NH2:35])=[N:33][C:31]=1[NH2:32].[NH2:26][C:27]([NH2:29])=[O:28].[CH2:12]=[O:15].[N:30]1[C:37]([NH2:38])=[N:36][C:34]([NH2:35])=[N:33][C:31]=1[NH2:32] |f:0.1,2.3,7.8,9.10,11.12.13|

Inputs

Step One
Name
acrylic acid methacrylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O.C(C(=C)C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O.C(C(=C)CC(=O)O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(N)N=C(N)N=C1N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
by dissolving

Outcomes

Product
Name
Type
product
Smiles
C=O.NC(=O)N
Name
Type
product
Smiles
C=O.N1=C(N)N=C(N)N=C1N
Name
Type
product
Smiles
NC(=O)N.C=O.N1=C(N)N=C(N)N=C1N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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